molecular formula C19H21F2N5O2 B14922957 Ethyl 2-(3-cyclopropyl-4-(difluoromethyl)-6-(1,5-dimethyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate

Ethyl 2-(3-cyclopropyl-4-(difluoromethyl)-6-(1,5-dimethyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate

Cat. No.: B14922957
M. Wt: 389.4 g/mol
InChI Key: WCVJSBMWGNQWMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(3-cyclopropyl-4-(difluoromethyl)-6-(1,5-dimethyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate is a pyrazolo[3,4-b]pyridine derivative with a complex heterocyclic scaffold. Its molecular formula is C₁₉H₂₁F₂N₅O₂, and it features a cyclopropyl group at position 3, a difluoromethyl group at position 4, and a 1,5-dimethylpyrazole substituent at position 6 of the pyrazolopyridine core. The ethyl ester moiety at the acetic acid side chain enhances its lipophilicity, which may influence bioavailability and metabolic stability .

This compound is structurally related to bioactive pyrazolopyridines, which are frequently explored in medicinal chemistry for their kinase inhibitory or anti-inflammatory properties. Its synthesis likely involves multi-step reactions, including cyclocondensation of substituted pyrazole amines with ethyl acetoacetate derivatives, as seen in analogous pyrazolopyridine syntheses .

Properties

Molecular Formula

C19H21F2N5O2

Molecular Weight

389.4 g/mol

IUPAC Name

ethyl 2-[3-cyclopropyl-4-(difluoromethyl)-6-(1,5-dimethylpyrazol-4-yl)pyrazolo[3,4-b]pyridin-1-yl]acetate

InChI

InChI=1S/C19H21F2N5O2/c1-4-28-15(27)9-26-19-16(17(24-26)11-5-6-11)12(18(20)21)7-14(23-19)13-8-22-25(3)10(13)2/h7-8,11,18H,4-6,9H2,1-3H3

InChI Key

WCVJSBMWGNQWMI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN1C2=C(C(=CC(=N2)C3=C(N(N=C3)C)C)C(F)F)C(=N1)C4CC4

Origin of Product

United States

Preparation Methods

Cycloaddition Routes

Difluoromethyl diazomethane (CF₂CHN₂) reacts with electron-deficient alkenes or alkynes under mild conditions to form pyrazoles. This method is regioselective and avoids harsh reagents.

Key Reaction Steps :

  • Diazomethane Synthesis : Difluoromethyl diazomethane is generated from phenylsulfone derivatives (e.g., PhSO₂CF₂CHN₂).
  • Cycloaddition : Reacts with acetylenes or alkenes in the presence of Rh(II) catalysts (e.g., Rh₂(OAc)₄) to form pyrazolo-pyridine derivatives.
Reagent Conditions Yield Reference
Difluoromethyl diazomethane Rh₂(OAc)₄, CH₂Cl₂, 25°C 60–85%

Cyclocondensation Approaches

Hydrazine derivatives react with carbonyl compounds to form pyrazoles. For pyrazolo-pyridines, this involves multi-step cyclization:

  • Intermediate Formation : Synthesis of 3-cyclopropyl-1H-pyrazolo[3,4-b]pyridin-4-ol derivatives via condensation of hydrazine with ketones or aldehydes.
  • Functionalization : Introduction of difluoromethyl groups via nucleophilic substitution or electrophilic fluorination.

Example Protocol :

  • Hydrazine Condensation : 3-Cyclopropyl-1H-pyrazolo[3,4-b]pyridin-4-one reacts with hydrazine hydrate to form the hydrazide intermediate.
  • Cyclization : Treatment with triethyl orthoformate under acidic conditions yields the pyrazolo-pyridine core.

Esterification

The ethyl acetate group is introduced via nucleophilic substitution or Mitsunobu reaction :

Ethyl Chloroacetate Coupling

  • Acetate Formation : React the pyrazolo-pyridine alcohol with ethyl chloroacetate in the presence of a base (e.g., K₂CO₃).
  • Purification : Column chromatography (SiO₂, EtOAc/hexane).

Example Data :

Substrate Reagent Conditions Yield
Pyrazolo-pyridine alcohol Ethyl chloroacetate K₂CO₃, DMF, 80°C 60–70%

Mitsunobu Reaction

Alternative method using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃).

Base Catalyst Yield
DEAD, PPh₃ 55–65%

Critical Challenges and Solutions

Regioselectivity

Cycloaddition reactions with difluoromethyl diazomethane can lead to isomer mixtures. Rhodium catalysts improve regioselectivity by stabilizing transition states.

Functional Group Compatibility

Difluoromethyl groups are sensitive to strong acids/bases. Mild reaction conditions (e.g., 25–50°C) are essential to prevent decomposition.

Chemical Reactions Analysis

Oxidation Reactions

The difluoromethyl group (-CF2_2H) and pyrazole rings are susceptible to oxidation under controlled conditions:

  • Reagent : Potassium permanganate (KMnO4_4) in acidic or neutral media.

  • Conditions : Reactions are typically conducted in polar aprotic solvents like dimethylformamide (DMF) at 60–80°C.

  • Outcome : Oxidation of the difluoromethyl group yields a carboxylic acid derivative, while the pyrazole ring remains intact.

Reduction Reactions

The ester group and nitrogen-containing heterocycles participate in reduction:

  • Reagent : Lithium aluminum hydride (LiAlH4_4) in anhydrous tetrahydrofuran (THF).

  • Conditions : Reactions require inert atmospheres (N2_2/Ar) to prevent side reactions.

  • Outcome : The ethyl ester is reduced to a primary alcohol, and the pyrazolo[3,4-b]pyridine core remains stable under these conditions.

Hydrolysis Reactions

The ethyl ester undergoes hydrolysis under acidic or basic conditions:

Condition Reagents Product
Acidic (HCl/H2_2O)Concentrated HCl, reflux2-(3-cyclopropyl-4-(difluoromethyl)-6-(1,5-dimethyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid
Basic (NaOH/EtOH)Aqueous NaOH, room tempSodium salt of the corresponding carboxylic acid

Substitution Reactions

The cyclopropyl group and pyrazole ring exhibit nucleophilic substitution potential:

  • Electrophilic Aromatic Substitution (EAS) : The pyrazole ring’s electron-rich positions (C-3 and C-5) undergo nitration or sulfonation.

  • Cyclopropyl Ring Opening : Strong acids (e.g., H2_2SO4_4) induce ring opening to form a linear alkyl chain.

Stability and Degradation

The compound demonstrates stability under standard laboratory conditions but degrades under extreme settings:

Factor Effect
Strong Acids (pH < 2)Hydrolysis of the ester group and cyclopropyl ring opening
Strong Bases (pH > 12)Saponification of the ester and decomposition of the pyrazole moiety
UV LightPhotodegradation via radical formation at the difluoromethyl group

Cross-Coupling Reactions

The pyrazole and pyridine rings enable catalytic cross-coupling:

  • Suzuki-Miyaura Coupling : Palladium-catalyzed coupling with aryl boronic acids at the pyridine C-6 position .

  • Buchwald-Hartwig Amination : Introduction of amine groups at the pyrazole nitrogen .

Mechanistic Insights

  • Ester Hydrolysis : Proceeds via nucleophilic attack on the carbonyl carbon, facilitated by acid/base catalysis.

  • Cyclopropyl Ring Opening : Acid-mediated protonation leads to strain relief and bond cleavage.

  • Oxidation Pathways : The difluoromethyl group undergoes stepwise deprotonation and oxidation to -COOH.

Scientific Research Applications

Ethyl 2-(3-cyclopropyl-4-(difluoromethyl)-6-(1,5-dimethyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: It is studied for its potential biological activities, such as enzyme inhibition or receptor modulation.

    Medicine: The compound is investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antiviral activities.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Ethyl 2-(3-cyclopropyl-4-(difluoromethyl)-6-(1,5-dimethyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor to modulate its signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Property Target Compound Compound A Compound B
Molecular Formula C₁₉H₂₁F₂N₅O₂ C₁₇H₁₇F₂N₅O₂ C₁₈H₁₉F₂N₅O₂
Molecular Weight 397.41 g/mol 361.35 g/mol 375.38 g/mol
Key Substituents - Ethyl ester
- 1,5-dimethylpyrazole
- Cyclopropyl
- Difluoromethyl
- Carboxylic acid
- 1,5-dimethylpyrazole
- Cyclopropyl
- Carboxylic acid
- 1-ethyl-5-methylpyrazole
CAS Number Not provided in evidence 1006478-10-9 1006478-14-3
Purity Not explicitly reported 95% 95%

Key Differences :

Side Chain : The target compound contains an ethyl ester group, whereas Compounds A and B are carboxylic acids. This difference impacts solubility and membrane permeability.

Pyrazole Substituents: Compound B features a 1-ethyl-5-methylpyrazole, contrasting with the 1,5-dimethylpyrazole in the target compound.

Core Substitution : All three compounds retain the cyclopropyl and difluoromethyl groups, which are critical for modulating electronic and steric properties .

Physicochemical Properties

  • Lipophilicity : The ethyl ester in the target compound likely elevates its logP compared to the carboxylic acid derivatives (Compounds A and B), favoring enhanced cellular uptake but possibly reducing aqueous solubility .
  • Hydrogen Bonding : The carboxylic acid in Compounds A and B allows for stronger hydrogen-bonding interactions with biological targets, which may enhance binding affinity but reduce metabolic stability compared to the ester .

Biological Activity

Ethyl 2-(3-cyclopropyl-4-(difluoromethyl)-6-(1,5-dimethyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate, with the CAS number 1171643-63-2, is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, mechanisms of action, and implications for therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C19H21F2N5O2C_{19}H_{21}F_2N_5O_2, with a molecular weight of 389.4 g/mol. The compound features a pyrazolo[3,4-b]pyridine core, which is known for its diverse biological activities.

PropertyValue
Molecular FormulaC₁₉H₂₁F₂N₅O₂
Molecular Weight389.4 g/mol
CAS Number1171643-63-2

Research indicates that this compound may act as an inhibitor of cyclin-dependent kinases (CDKs), which play critical roles in cell cycle regulation. Inhibition of CDKs can lead to suppressed tumor growth and proliferation in various cancers. The compound's unique structural features contribute to its ability to interact with specific protein kinases involved in these processes .

Anticancer Potential

Initial studies have shown that this compound exhibits promising anticancer activity. It has been identified as a potential candidate for further development due to its ability to inhibit CDKs effectively. The specific interactions and binding affinities with target proteins are still under investigation but suggest significant therapeutic potential in oncology .

Other Biological Activities

Beyond its anticancer properties, this compound may also interact with other biological targets. Studies are ongoing to explore its effects on various enzymes and receptors that could influence inflammation and autoimmune responses .

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of similar compounds within the pyrazolo family:

  • Cyclin-dependent Kinase Inhibition : A study highlighted the effectiveness of pyrazolo derivatives as selective CDK inhibitors, demonstrating IC50 values in the nanomolar range for certain compounds .
  • Antimicrobial Activity : Related compounds have shown varying degrees of antimicrobial properties against Gram-positive bacteria and fungi, suggesting that modifications in structure can lead to enhanced biological activities .
  • Therapeutic Applications : Research into the structure–activity relationship (SAR) has revealed that specific substituents on the pyrazolo core significantly affect both potency and selectivity against targeted kinases and other enzymes involved in disease processes .

Q & A

Q. What experimental strategies are employed for synthesizing pyrazolo[3,4-b]pyridine derivatives like this compound?

Pyrazolo-pyridine cores are typically synthesized via cyclocondensation reactions. A common method involves refluxing substituted hydrazines with β-ketoesters or cyanopyridines in ethanol to form the heterocyclic backbone . For the difluoromethyl and cyclopropyl substituents, fluorinated reagents (e.g., diethylaminosulfur trifluoride) and cyclopropanation agents (e.g., trimethylsilyl diazomethane) are used under inert conditions. Post-functionalization of the pyrazole ring (e.g., alkylation at N1) often employs ethyl chloroacetate in the presence of a base like K₂CO₃ .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • NMR Spectroscopy : ¹H/¹³C NMR identifies substituent integration and regiochemistry (e.g., distinguishing pyrazole C4 vs. pyridine C3 positions) .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight and fragmentation patterns, especially for difluoromethyl groups (e.g., loss of HF fragments) .
  • X-Ray Crystallography : SHELXL refinement (via SHELX software) resolves ambiguities in cyclopropane ring geometry and hydrogen-bonding networks .

Q. How do solvent polarity and hydrogen-bonding interactions influence the compound’s solubility?

Pyrazolo-pyridines exhibit moderate solubility in polar aprotic solvents (DMF, DMSO) due to hydrogen-bond acceptor sites (e.g., pyridine N). Substituents like difluoromethyl (-CF₂H) enhance lipophilicity, requiring optimized solvent mixtures (e.g., DMF:EtOH 1:1) for recrystallization . Graph set analysis of hydrogen-bonding patterns (e.g., R₂²(8) motifs) can predict aggregation behavior in solution .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for pyrazolo-pyridine derivatives?

Discrepancies in bond lengths/angles (e.g., cyclopropane distortion) may arise from disorder or twinning. SHELXL’s TWIN/BASF commands model twinning, while Hirshfeld surface analysis quantifies intermolecular interactions to validate packing motifs . For electron-density ambiguities (e.g., CF₂H orientation), multipolar refinement with XD2004 is recommended .

Q. What mechanistic insights guide the optimization of regioselective alkylation at the pyrazole N1 position?

Alkylation efficiency depends on steric hindrance and base strength. DFT calculations (e.g., Gaussian09) predict nucleophilic attack at N1 vs. N2. Experimental validation using in-situ IR monitoring (e.g., carbonyl C=O disappearance) confirms reaction progression. Kinetic studies under flow chemistry conditions (e.g., microreactors) enhance yield by minimizing side reactions .

Q. How do electronic effects of substituents impact the compound’s reactivity in cross-coupling reactions?

Electron-withdrawing groups (e.g., -CF₂H) deactivate the pyridine ring toward Suzuki-Miyaura coupling. Computational modeling (M06-2X/cc-pVTZ) identifies optimal Pd catalysts (e.g., XPhos Pd G3) for aryl boronic acid insertion at C6. Contrastingly, electron-donating groups (e.g., 1,5-dimethylpyrazole) facilitate Ullmann-type C-N coupling .

Q. What methodologies address challenges in scaling up synthesis while maintaining enantiomeric purity?

Continuous-flow systems (e.g., Omura-Sharma-Swern oxidation) improve reproducibility and reduce racemization. Chiral HPLC (e.g., CHIRALPAK IA column) monitors enantiomeric excess, while DOE (Design of Experiments) optimizes parameters like residence time and temperature .

Data Contradiction and Validation

Q. How should researchers interpret conflicting NMR and X-ray data for cyclopropane ring conformation?

Dynamic NMR (VT-NMR) detects ring puckering equilibria at variable temperatures. Crystallographic data may reflect a single conformer due to crystal packing forces. Cross-validation via QM/MM simulations (e.g., CP2K) reconciles discrepancies by modeling solution vs. solid-state behavior .

Q. What statistical approaches validate reproducibility in synthetic yields across batches?

Multivariate analysis (ANOVA) identifies critical factors (e.g., catalyst loading, solvent purity). Control charts (Six Sigma) track batch-to-batch variability, while LC-MS purity thresholds (>95%) ensure consistency. Collaborative studies across labs using standardized protocols (e.g., ICH Q2(R1)) enhance reliability .

Methodological Innovations

Q. Can machine learning predict crystallization conditions for this compound?

Yes. Tools like Merck’s CrystalGrower integrate molecular descriptors (e.g., dipole moment, logP) with historical crystallization data. For pyrazolo-pyridines, ethanol/water mixtures at 4°C often yield diffraction-quality crystals. Automated platforms (e.g., Formulatrix NT8) screen 96-well plates to identify optimal conditions .

Q. What in-silico strategies prioritize biological targets for this compound?

Molecular docking (AutoDock Vina) against kinase domains (e.g., JAK2, CDK2) leverages the pyrazolo-pyridine scaffold’s ATP-binding affinity. Pharmacophore models (PHASE) filter for ADMET properties, while molecular dynamics (GROMACS) simulate binding stability in aqueous environments .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.